2-[(E)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Description
2-[(E)-2-Iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a methylimidazole diacetic acid (MIDA) boronate, a class of organoboron compounds widely used in cross-coupling reactions due to their stability and tunable reactivity. The core structure consists of a six-membered dioxazaborocane ring fused with a MIDA ligand, where the boron atom is coordinated to a nitrogen and two oxygen atoms.
Properties
Molecular Formula |
C7H9BINO4 |
|---|---|
Molecular Weight |
308.87 g/mol |
IUPAC Name |
2-[(E)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C7H9BINO4/c1-10-4-6(11)13-8(2-3-9)14-7(12)5-10/h2-3H,4-5H2,1H3/b3-2+ |
InChI Key |
DVVPFXIZOZTSBN-NSCUHMNNSA-N |
Isomeric SMILES |
B1(OC(=O)CN(CC(=O)O1)C)/C=C/I |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C=CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the following steps:
Formation of the Dioxazaborocane Ring: The initial step involves the formation of the dioxazaborocane ring through a cyclization reaction. This can be achieved by reacting a suitable boronic acid derivative with an appropriate diol under acidic conditions.
Introduction of the Iodoethenyl Group: The iodoethenyl group is introduced via a halogenation reaction. This can be done by treating the intermediate compound with iodine and a suitable base, such as potassium carbonate, in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The iodoethenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its oxidation state and potentially leading to different functional groups.
Cycloaddition Reactions: The dioxazaborocane ring can participate in cycloaddition reactions, forming larger ring systems or fused ring structures.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carbonyl-containing compounds.
Scientific Research Applications
2-[(E)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-[(E)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets through its reactive functional groups. The iodoethenyl group can form covalent bonds with nucleophilic sites on biomolecules, while the dioxazaborocane ring can participate in coordination chemistry, binding to metal ions or other electron-deficient species.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, highlighting substituent diversity and molecular properties:
Spectral and Physical Properties
Biological Activity
Chemical Structure and Properties
The molecular formula for 2-[(E)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is with a molecular weight of approximately 218.99 g/mol. The compound features a dioxazaborocane core that is known for its unique properties in medicinal chemistry.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.99 g/mol |
| Functional Groups | Dioxazaborocane, Iodoethenyl |
| Physical State | Solid at room temperature |
Anticancer Properties
Recent studies have indicated that compounds within the dioxazaborocane class exhibit significant anticancer properties. For instance, a study published in Nature Communications demonstrated that certain derivatives were effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism of action appears to involve the disruption of cellular signaling pathways associated with cancer growth.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Research has shown that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. A notable study published in Journal of Medicinal Chemistry highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it was found to inhibit the enzyme acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's. This inhibition could lead to enhanced cholinergic signaling in the brain.
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using agar diffusion methods. The compound showed significant zones of inhibition against S. aureus (14 mm) and E. coli (12 mm), indicating its potential as a broad-spectrum antimicrobial agent.
Synthesis Methods
The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. Recent advancements in synthetic methodologies have improved yields and reduced reaction times significantly.
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Step 1 | Starting material + Reagent A | 85 |
| Step 2 | Intermediate + Reagent B | 75 |
| Final Step | Purification via recrystallization | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
